

Application Notes and Protocols for the Synthesis of PNU 142300

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Compound of Interest

Compound Name: PNU 142300

Cat. No.: B610150

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Abstract

PNU 142300 is a significant metabolite of the oxazolidinone antibiotic linezolid. Understanding its synthesis is crucial for researchers studying the metabolism, pharmacokinetics, and potential toxicological effects of linezolid. This document provides detailed application notes and protocols for the chemical synthesis of **PNU 142300**, based on established scientific literature. The protocols are presented with clarity to facilitate replication in a laboratory setting. Quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams.

Introduction

Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. In vivo, linezolid is metabolized to several compounds, with **PNU 142300** being one of the primary inactive metabolites. The accumulation of linezolid metabolites has been studied in patients with renal insufficiency, making the availability of pure **PNU 142300** as a reference standard essential for analytical and toxicological studies.^{[1][2][3]} This document outlines a detailed protocol for the chemical synthesis of **PNU 142300**, enabling researchers to produce this metabolite for their specific research needs.

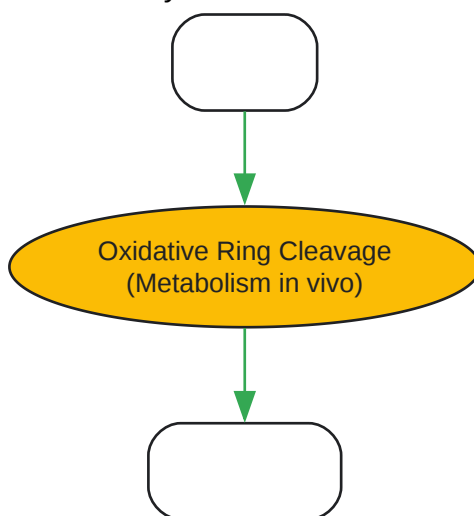
Chemical Information

Compound Name	PNU 142300
Systematic Name	2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid
CAS Number	368891-69-4
Molecular Formula	C ₁₆ H ₂₀ FN ₃ O ₆
Molecular Weight	369.3 g/mol
Chemical Structure	(Image of PNU 142300 chemical structure would be placed here in a full document)

Metabolic Pathway of Linezolid to PNU 142300

The formation of **PNU 142300** from linezolid involves the oxidative cleavage of the morpholine ring. This metabolic transformation is a key aspect of linezolid's biotransformation in humans.

Metabolic Pathway of Linezolid to PNU 142300



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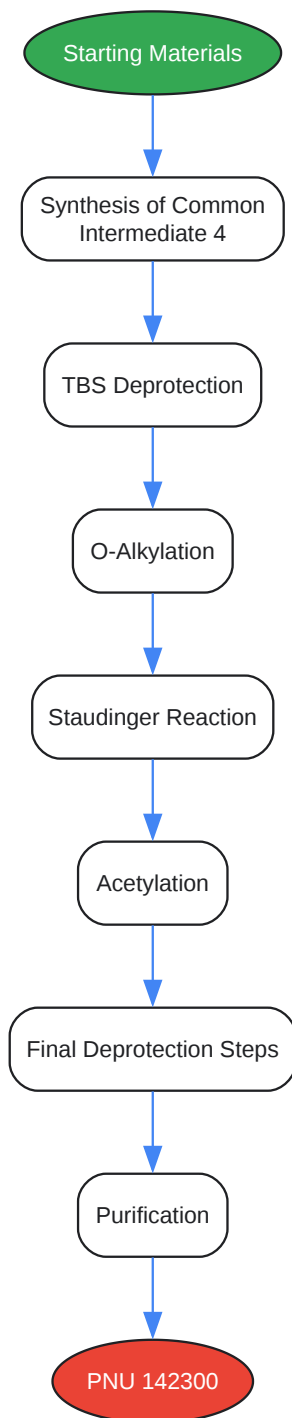
Caption: Metabolic conversion of Linezolid to its metabolite **PNU 142300**.

Synthesis Protocol

The following protocol is based on the multi-step synthesis reported by Sugai et al. (2017), which involves the preparation of a common synthetic intermediate followed by a series of transformations to yield **PNU 142300**.^[1]^[2]

Experimental Workflow

General Workflow for PNU 142300 Synthesis

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Caption: Step-wise experimental workflow for the synthesis of **PNU 142300**.

Materials and Reagents

- Starting materials for the common intermediate 4 (as described by Sugai et al., 2017)
- Tetrabutylammonium fluoride (TBAF)
- tert-Butyl bromoacetate
- Triphenylphosphine (PPh₃)
- Acetyl chloride (AcCl)
- Triethylamine (Et₃N)
- Palladium on carbon (Pd/C)
- Trifluoroacetic acid (TFA)
- Sodium hydroxide (NaOH)
- Appropriate solvents (THF, CH₂Cl₂, etc.) and reagents for workup and purification.

Detailed Experimental Protocol

Step 1: Synthesis of the Common Intermediate 4

The synthesis of the common synthetic intermediate 4 is conducted following a procedure similar to the linezolid synthesis developed by Brickner et al., as cited by Sugai et al.^[1] This multi-step process is not detailed here, but the original literature should be consulted for the precise protocol.

Step 2: Deprotection of the TBS Group

- To a solution of the common intermediate 4 in tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) in THF.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography to yield the deprotected alcohol.

Step 3: O-Alkylation

- To a solution of the deprotected alcohol in a suitable solvent system (e.g., a biphasic mixture), add an excess of tert-butyl bromoacetate.
- Add a phase-transfer catalyst and a base (e.g., NaOH).
- Stir the reaction vigorously at room temperature.
- Monitor the reaction by TLC.
- After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the O-alkylated product.

Step 4: Staudinger Reaction and Acetylation

- Dissolve the azide-containing intermediate in THF and add triphenylphosphine (PPh_3) and water.
- Stir the mixture at room temperature to facilitate the Staudinger reduction to the corresponding amine.
- Following the formation of the amine, add triethylamine (Et_3N) and acetyl chloride (AcCl) to the reaction mixture for in-situ acetylation.
- Monitor the reaction by TLC.
- Upon completion, perform a suitable workup and purify the product by column chromatography.

Step 5: Final Deprotection and Neutralization

- Subject the acetylated intermediate to catalytic hydrogenation using palladium on carbon ($\text{Pd}(\text{OH})_2/\text{C}$) under a hydrogen atmosphere to remove other protecting groups.

- After filtration and concentration, treat the resulting product with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH_2Cl_2) to remove the final protecting group, yielding the TFA salt of **PNU 142300**.^[1]
- Neutralize the TFA salt with a base such as sodium hydroxide (NaOH) to obtain the final product, **PNU 142300**.^[1]

Step 6: Purification

Purify the final compound using an appropriate method, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to achieve the desired purity.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of **PNU 142300** as described by Sugai et al. (2017).^[1]

Reaction Step	Product	Yield (%)
TBS Deprotection	Deprotected alcohol	99
O-Alkylation	O-alkylated product 10	Quantitative
Staudinger Reaction, Acetylation, and Hydrogenolysis	Acetylated intermediate	83 (for 3 steps)
Final Deprotection and Neutralization	PNU 142300 (2)	73 (for 2 steps)

Another synthetic route reported by Gou et al. (2024) starting from 3,4-difluoronitrobenzene achieved a total yield of 78% with a purity of 98.62%.^[4]

Conclusion

The synthesis of **PNU 142300** is a multi-step process that requires careful execution of several key organic reactions. The protocol provided in this document, based on published literature, offers a reliable method for obtaining this important metabolite for research purposes.

Researchers should consult the original publications for more detailed experimental conditions and characterization data. The availability of a robust synthetic route is critical for advancing our understanding of linezolid's metabolism and its clinical implications.

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